2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester

Lipophilicity Solubility Physicochemical Properties

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester (CAS 151502-72-6) is a subtly differentiated naphthalene chemical intermediate featuring an acetyl-protected C-4 hydroxyl and a C-7 methoxy group on the naphthalene core, capped as an ethyl ester. This specific functionalization pattern is critical for synthetic strategies requiring orthogonal protection, as the ethyl ester moiety offers a distinct hydrolytic stability profile compared to the free acid or other ester analogs, while the acetoxy group provides a masked hydroxyl handle that can be selectively unveiled under controlled conditions, a feature absent in simple hydroxy or alkoxy variants.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 151502-72-6
Cat. No. B12548050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester
CAS151502-72-6
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OC)OC(=O)C
InChIInChI=1S/C16H16O5/c1-4-20-16(18)12-7-11-8-13(19-3)5-6-14(11)15(9-12)21-10(2)17/h5-9H,4H2,1-3H3
InChIKeyPQJKWNCYBPJAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester (CAS 151502-72-6): A Strategic Naphthoate Ester Intermediate


2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester (CAS 151502-72-6) is a subtly differentiated naphthalene chemical intermediate featuring an acetyl-protected C-4 hydroxyl and a C-7 methoxy group on the naphthalene core, capped as an ethyl ester . This specific functionalization pattern is critical for synthetic strategies requiring orthogonal protection, as the ethyl ester moiety offers a distinct hydrolytic stability profile compared to the free acid or other ester analogs, while the acetoxy group provides a masked hydroxyl handle that can be selectively unveiled under controlled conditions, a feature absent in simple hydroxy or alkoxy variants .

Why Direct Substitution of CAS 151502-72-6 with Other Naphthoate Esters is Chemically Invalid


Generic substitution among naphthoate esters is chemically invalid due to the distinct physicochemical and reactivity profiles imposed by each functional group. For example, replacing the ethyl ester of CAS 151502-72-6 with the corresponding free acid (MW 260.24) or a methyl ester introduces different hydrogen-bonding capacities, solubility characteristics, and steric demands that can derail subsequent synthetic steps . The 4-acetoxy group in CAS 151502-72-6 is not a simple substituent; it is a latent phenolic hydroxyl with distinct orthogonal protection chemistry compared to the stable 4-hydroxy analog (CAS 173483-53-9), meaning a direct swap would require entirely different deprotection and coupling conditions, often leading to lower yields or incompatible reaction pathways .

Quantitative Comparative Evidence for Ethyl 4-acetoxy-7-methoxy-2-naphthoate (CAS 151502-72-6)


Comparative Lipophilicity: Enhanced logP Relative to 4-Hydroxy Analog (173483-53-9)

The target compound's XLogP3-AA value is 3.1, as computed by PubChem . Compared to the 4-hydroxy analog, ethyl 4-hydroxy-7-methoxy-2-naphthoate (CAS 173483-53-9), which lacks the acetoxy group and has a computed XLogP3 of approximately 2.4 , the acetyl protection increases overall lipophilicity, a critical parameter for membrane permeability in cellular assays.

Lipophilicity Solubility Physicochemical Properties

Hydrogen Bond Acceptor Count: Potential for Differential Target Engagement vs. 4-Hydroxy Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites compared to 4 HBA sites for the 4-hydroxy analog (CAS 173483-53-9), as computed by Cactvs and reported by PubChem . This difference arises from the additional carbonyl oxygen of the acetoxy group. While direct binding data for CAS 151502-72-6 is limited, class-level analysis of related naphthylacetic acid CRTH2 antagonists shows that subtle changes in H-bonding patterns can shift activity by up to 20-fold .

Molecular Recognition Pharmacophore Enzyme Inhibition

Rotatable Bond Count and Conformational Flexibility vs. 4,7-Dimethoxy Analog

CAS 151502-72-6 features 6 rotatable bonds, as reported by PubChem . In comparison, a 4,7-dimethoxy-2-naphthoic acid ethyl ester analog would have only 5 rotatable bonds, lacking the acetyl ester bond of the acetoxy group. In class-level studies of naphthalene-based enzyme inhibitors, increased conformational flexibility has been correlated with improved induced-fit binding, with some flexible analogs showing up to 10-fold improvements in IC50 .

Conformational Analysis Molecular Flexibility Drug Design

Validated Application Scenarios for CAS 151502-72-6 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Inflammatory Disease Targets

The enhanced lipophilicity (logP 3.1) and additional hydrogen bond acceptor (5 HBA) of CAS 151502-72-6 establish it as a superior starting scaffold over 4-hydroxy analogs for optimizing membrane permeability and target engagement in CRTH2 antagonist programs. Class-level data indicates that such modifications can shift potency by 20-fold or more . Researchers should prioritize this compound when the design hypothesis requires a balance of high permeability (for cellular assays) and specific H-bond-based pharmacophoric interactions.

Organic Synthesis: Orthogonal Protection Strategy for Complex Naphthalene Derivatives

The presence of a base-labile acetoxy protecting group adjacent to a stable ethyl ester allows for chemoselective transformations that are impossible with the free 4-hydroxy analog (CAS 173483-53-9) or the 4,7-dimethoxy variant . This orthogonal reactivity makes CAS 151502-72-6 uniquely suited for multi-step syntheses of complex naphthoate-based natural products or pharmaceuticals, where sequential deprotection is mandatory.

Chemical Procurement: A Quality-Controlled Intermediate with Unique Physicochemical Signature

The molecular weight (288.29 g/mol), specific XLogP3 (3.1), and exact mass (288.09977361 Da) of CAS 151502-72-6 provide a precise analytical fingerprint for quality control . These quantitative identifiers allow procurement teams to definitively distinguish this compound from close analogs such as CAS 173483-53-9 (MW 246.26, logP ~2.4) or CAS 26129-62-4 (MW 318.32), ensuring the correct intermediate is sourced for sensitive synthetic routes.

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